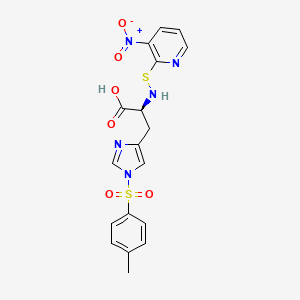
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a compound that has garnered significant interest in the field of peptide chemistry. This compound is notable for its use as a protecting group for amino acids, particularly in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl group is known for its stability and selectivity, making it a valuable tool in various chemical reactions .
Preparation Methods
The synthesis of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine typically involves the reaction of amino acids with 3-nitro-2-pyridinesulfenyl chloride. This reaction is carried out under mild conditions, often using very dilute hydrochloric acid in dioxane. The 3-nitro-2-pyridinesulfenyl group can be selectively removed using reagents such as triphenylphosphine or 2-pyridinethiol 1-oxide . Industrial production methods for this compound are similar, focusing on the efficient and scalable synthesis of the 3-nitro-2-pyridinesulfenyl chloride precursor .
Chemical Reactions Analysis
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used for the synthesis of peptides and the protection of amino acids In biology, it facilitates the formation of disulfide bonds, which are crucial for protein folding and stabilityIndustrially, it is used in the large-scale synthesis of peptides and other complex molecules .
Mechanism of Action
The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
Similar compounds include N-Alpha-(3-Nitro-2-pyridinesulfenyl)-L-tryptophan and 3-Nitro-2-pyridinesulfenyl chloride. These compounds share the 3-nitro-2-pyridinesulfenyl group, which provides stability and selectivity in chemical reactions. N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is unique in its specific application to histidine residues, making it particularly useful in the synthesis of histidine-containing peptides .
Properties
Molecular Formula |
C18H17N5O6S2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
HREPATZNEVVIAA-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


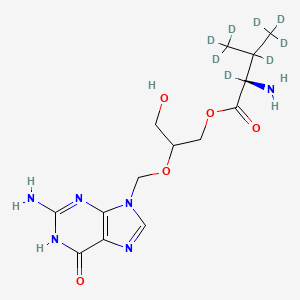
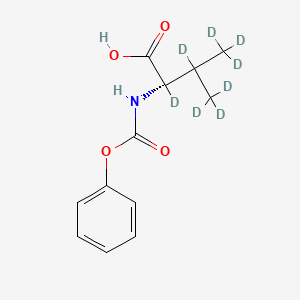

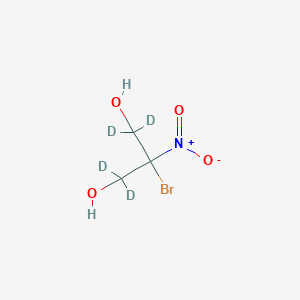

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
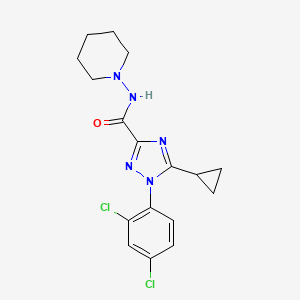

![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)
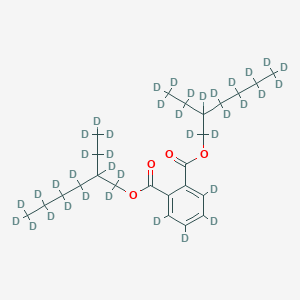


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)
